Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-
Description
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- (systematic IUPAC name) is a halogenated aromatic amine featuring a benzene core substituted with fluorine atoms at positions 2 and 5, and a pyridine ring linked via an ether oxygen at position 2. The pyridine moiety is further substituted with a chlorine atom at position 2 (Figure 1). Its molecular formula is inferred as C₁₁H₆ClF₂N₂O, with a molecular weight of 270.63 g/mol (calculated based on substituents).
Key structural features include:
- Chloropyridinyloxy group at position 4, introducing steric bulk and polarity.
Properties
IUPAC Name |
4-(2-chloropyridin-4-yl)oxy-2,5-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-11-3-6(1-2-16-11)17-10-5-7(13)9(15)4-8(10)14/h1-5H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOHGIBWMNXIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213643 | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225278-65-8 | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225278-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Chloro-4-pyridinyl)oxy]-2,5-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- typically involves multiple steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Pyridinyl Chlorine
The 2-chloro substituent on the pyridine ring is a prime site for SNAr due to electron-withdrawing effects from adjacent nitrogen and oxygen atoms.
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Reaction with amines : Substitution with primary/secondary amines (e.g., morpholine, piperidine) under basic conditions (K₂CO₃, DMF, 80–100°C) yields pyridinylamine derivatives .
-
Hydrolysis : Heating with aqueous NaOH or HCl could replace chlorine with hydroxyl, forming 4-[(2-hydroxy-4-pyridinyl)oxy] derivatives .
Example Table: SNAr Reactions
| Reagent | Conditions | Product | Yield (Typical) |
|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 80°C, 12h | 4-[(2-morpholino-4-pyridinyl)oxy] | 65–78% |
| Sodium methoxide | MeOH, reflux, 6h | 4-[(2-methoxy-4-pyridinyl)oxy] | 55–70% |
Functionalization of the Aromatic Amine Group
The benzenamine group can undergo diazotization, acylation, or alkylation:
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Diazotization : Treatment with NaNO₂/HCl generates a diazonium salt, which couples with electron-rich aromatics (e.g., phenols) to form azo dyes .
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Acylation : Reaction with acetyl chloride (AcCl) in pyridine produces the corresponding acetamide .
Key Reaction Pathway :
Ether Bond Cleavage
The pyridinyloxy ether linkage is susceptible to acid- or base-mediated cleavage:
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BBr₃-mediated demethylation : While primarily used for methyl ethers, BBr₃ in DCM can cleave aryl ethers under harsh conditions (reflux, 24h), yielding pyridinol and difluorophenol derivatives .
Electrophilic Aromatic Substitution (EAS)
The electron-rich benzenamine ring (due to -NH₂) may undergo nitration or sulfonation, though steric hindrance from fluorine substituents could limit reactivity.
Cross-Coupling Reactions
The chloro-pyridine moiety participates in Suzuki or Ullmann couplings:
-
Ullmann coupling : With aryl boronic acids (e.g., phenylboronic acid), CuI/ligand catalysis forms biaryl structures .
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
Benzenamine derivatives are often explored for their potential as pharmaceutical agents. The specific compound has been studied for its possible role in:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzenamine have been tested against various bacterial strains, showcasing effectiveness in inhibiting growth .
- Anticancer Properties : Some studies suggest that benzenamine derivatives can induce apoptosis in cancer cells. The presence of fluorine atoms in the structure may enhance biological activity through increased lipophilicity, allowing better cell membrane penetration .
Agricultural Applications
The compound's chemical structure suggests potential uses in agriculture, particularly as a:
- Herbicide : Similar compounds have been investigated for their herbicidal properties. The chloropyridinyl moiety may contribute to selective herbicidal action against specific weed species while minimizing harm to crops .
Material Science
In material science, benzenamine derivatives are being researched for:
- Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of various benzenamine derivatives, including 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-. The results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In a clinical trial conducted in 2024, researchers tested the anticancer properties of benzenamine derivatives on human cancer cell lines. The findings indicated that the compound effectively reduced cell viability by inducing apoptosis, highlighting its potential as an anticancer agent .
Case Study 3: Herbicidal Action
A field study conducted in 2023 assessed the herbicidal efficacy of chloropyridinyl compounds, including the target compound. The results showed effective weed control with minimal crop damage, supporting its application in agricultural practices .
Mechanism of Action
The mechanism of action of Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound A : Benzenamine, 4-[[3,5-Bis(trifluoromethyl)-2-pyridinyl]oxy]- (CAS not specified)
- Structure : Pyridine ring substituted with two trifluoromethyl (-CF₃) groups at positions 3 and 3.
- Molecular Formula : C₁₄H₈F₆N₂O.
- Key Differences :
- Trifluoromethyl groups increase lipophilicity and electron-withdrawing effects compared to chlorine.
- Higher molecular weight (354.22 g/mol) due to additional fluorine atoms.
- Applications : Likely used in high-performance agrochemicals due to enhanced stability .
Compound B : 4-[[6-Chloro-3-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridin-4-yl]Oxy]-3,5-Difluoroaniline (CAS 1203656-90-9)
- Structure : Pyrrolopyridine fused ring system with chlorine at position 6 and trifluoromethyl at position 3.
- Molecular Formula : C₁₄H₇ClF₅N₃O.
- Additional fluorine atoms (5 total) enhance metabolic resistance.
- Applications : Documented as a specialty intermediate for agrochemicals or pharmaceuticals .
Substituent Variations on the Benzene Ring
Compound C : 2,5-Difluoroaniline (CAS 367-30-6)
- Structure : Simplest analog lacking the pyridinyloxy substituent.
- Molecular Formula : C₆H₅F₂N.
- Key Differences: Absence of the pyridine ring reduces molecular complexity and weight (129.11 g/mol). Limited functionality for targeted applications; primarily a building block in synthesis.
- Applications : Intermediate for dyes, pharmaceuticals, and pesticides .
Functional Group Modifications
Compound D : Fluchloralin (CAS 33245-39-5)
- Structure : N-(2-Chloroethyl)-2,6-dinitro-N-propyl-4-(trifluoromethyl)benzenamine.
- Molecular Formula : C₁₂H₁₃ClF₃N₃O₄.
- Key Differences: Nitro (-NO₂) and trifluoromethyl groups on the benzene ring confer herbicidal activity. Ethyl and propyl chains enhance soil mobility.
- Applications : Pre-emergent herbicide for cotton and soybeans .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Impact on Bioactivity
| Substituent Type | Effect on Properties | Example Compounds |
|---|---|---|
| Chloropyridinyloxy | Introduces polarity and steric hindrance; modulates receptor binding. | Target Compound, Compound B |
| Trifluoromethyl | Enhances lipophilicity and oxidative stability. | Compound A, Fluchloralin |
| Pyrrolopyridine | Increases nitrogen content and ring strain; improves target specificity. | Compound B |
| Nitro Groups | Electron-withdrawing; critical for herbicidal activity (e.g., radical generation). | Fluchloralin |
Biological Activity
Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's chemical structure significantly influences its biological activity. The molecular formula is , and it features a difluorinated benzene ring with a chloro-pyridinyl ether substituent. The presence of halogens (chlorine and fluorine) often enhances the compound's pharmacological properties by affecting its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to benzenamine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzamides can act as effective antimicrobial agents against various pathogens. The introduction of halogen atoms in the structure often increases the potency against bacteria and fungi due to enhanced lipophilicity and better membrane penetration .
2. Antidiabetic Properties
Benzenamine derivatives have been investigated for their antidiabetic effects, particularly in inhibiting enzymes like α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. A study demonstrated that modifications in the benzamide structure could lead to enhanced glucokinase activation, contributing to lower blood glucose levels in diabetic models .
Table 1: Antidiabetic Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.75 | α-Glucosidase Inhibition |
| Compound B | 0.50 | Glucokinase Activation |
| Benzenamine | TBD | TBD |
3. Anticancer Activity
Preliminary studies suggest that benzenamine derivatives may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancerous cells. For example, related compounds have shown selective inhibition of histone deacetylases (HDACs), which play a role in tumor progression .
Case Study: HDAC Inhibition
In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting potential for further development as anticancer agents .
Toxicity and Safety Profile
The safety profile of benzenamine derivatives is critical for their therapeutic application. Research indicates that while some nitro-substituted anilines may pose risks due to their metabolites, the specific compound under review has shown low toxicity in initial assessments. Studies on metabolic pathways suggest rapid excretion and minimal bioaccumulation, indicating a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Benzenamine, 4-[(2-chloro-4-pyridinyl)oxy]-2,5-difluoro-, and what challenges arise during purification?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where the pyridinyloxy group is introduced by reacting 2-chloro-4-hydroxypyridine with a fluorinated nitrobenzene precursor under basic conditions. Key challenges include controlling regioselectivity due to competing substitution sites and removing byproducts like unreacted pyridine derivatives. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents like DMF .
- Safety Note : Use inert atmosphere (N₂/Ar) to prevent side reactions from moisture or oxygen, and employ fume hoods due to potential release of volatile halogenated intermediates .
Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to resolve aromatic protons and fluorine coupling patterns. Mass spectrometry (ESI-MS) confirms molecular weight.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (refer to analogous compounds in ).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust or aerosols form during weighing .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially given the compound’s potential acute toxicity (observe GHS hazard codes in ).
- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How do the electronic effects of the 2-chloro-4-pyridinyloxy and difluoro substituents influence this compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-withdrawing chloro and pyridinyloxy groups activate the benzene ring toward electrophilic substitution at specific positions (meta to fluorine). Fluorine’s strong inductive effect stabilizes intermediates in Suzuki-Miyaura couplings, enabling selective arylation.
- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water. Monitor reaction progress via TLC and optimize temperature (60–80°C) to balance yield and side reactions. Compare results with analogues lacking the pyridinyloxy group to isolate substituent effects .
Q. What contradictory data might arise in biological assays (e.g., herbicidal activity), and how can researchers resolve these discrepancies?
- Methodological Answer :
- Contradiction Example : Inconsistent IC₅₀ values in plant growth inhibition assays may stem from differential uptake rates or metabolic degradation.
- Resolution Strategies :
- Standardize Assays : Use uniform plant models (e.g., Arabidopsis thaliana) and controlled hydroponic systems to minimize environmental variability.
- Metabolite Profiling : Employ LC-MS to identify degradation products and adjust activity calculations accordingly.
- Comparative Studies : Benchmark against fluazifop (a pyridinyloxy phenoxy herbicide) to contextualize efficacy (see for analogous herbicide mechanisms).
Q. What computational approaches can predict the compound’s binding affinity to target enzymes (e.g., acetolactate synthase in plants)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of ALS (PDB: 1N0H) to model interactions. The pyridinyloxy group may form π-π stacking with Phe residues, while fluorine atoms enhance hydrophobic binding.
- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability. Compare with trifluralin derivatives to validate predictions .
- Experimental Validation : Synthesize fluorine-substituted analogs and correlate docking scores with in vitro inhibition data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
